molecular formula C6H13NO2 B1354329 2,2-Dimethyl-1,3-dioxan-5-amine CAS No. 40137-24-4

2,2-Dimethyl-1,3-dioxan-5-amine

Cat. No. B1354329
CAS RN: 40137-24-4
M. Wt: 131.17 g/mol
InChI Key: ADLFBRNPQMLXTQ-UHFFFAOYSA-N
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Patent
US06281221B1

Procedure details

6.1 g (47 mmol) of 2,2-dimethyl-1,3-dioxan-5-one (D. Enders, B. Bockstiegel, Synthesis 1989, 493, incorporated herein by reference) were subjected to reductive amination in 50 ml of ammonia—saturated methanol in an autoclave at 50° C. under a hydrogen pressure of 100 bar, using Raney nickel as the catalyst. After the catalyst had been filtered off and the filtrate concentrated, 4.8 g of a brown oil were obtained, this being further reacted without purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:7][CH2:6][C:5](=O)[CH2:4][O:3]1.[NH3:10]>[Ni]>[CH3:1][C:2]1([CH3:9])[O:7][CH2:6][CH:5]([NH2:10])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1(OCC(CO1)=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bockstiegel, Synthesis 1989, 493
FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.